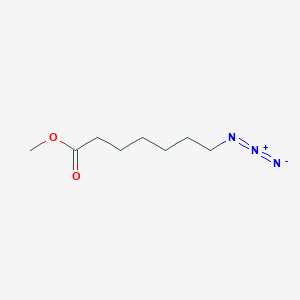
Methyl 7-azidoheptanoate
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Methyl 7-azidoheptanoate”, a study on the synthesis of a similar compound, “Methyl-7-iodoheptanoate”, provides some insights . The study developed an economical method for preparing “Methyl-7-iodoheptanoate” using dihydropyran as a starting material in a 5-step process . This compound is important in the synthesis of codlemone, a sex pheromone of the codling moth, and in the synthesis of prostaglandin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 7-azidoheptanoate” are not explicitly mentioned in the search results. These properties can include aspects like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Prostanoids
Methyl 7-azidoheptanoate: is a valuable synthon in the synthesis of prostanoids, which are compounds resembling prostaglandins. Prostanoids play a crucial role in various physiological processes, including inflammation and thrombosis. The azido group in Methyl 7-azidoheptanoate can be transformed into an amino group, which is a functional group often found in prostanoids .
Drug Discovery and Development
In the realm of drug discovery, the methylation effect of compounds like Methyl 7-azidoheptanoate is significant. Methylation can profoundly alter the pharmacodynamic and pharmacokinetic properties of bioactive molecules. This compound can be used to modify the lipophilicity, solubility, and overall molecular recognition of potential drug candidates .
Pharmacokinetics Enhancement
Methyl 7-azidoheptanoate may influence the pharmacokinetics of drugs. By altering the structure of a drug molecule, it can affect the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for optimizing the dosage and efficacy of new pharmaceuticals .
Bioactive Compound Synthesis
This compound serves as a precursor in the synthesis of various bioactive compounds. Its azido group is a versatile handle that can be used in click chemistry, a powerful tool for creating complex molecules with potential biological activity .
Photophysics Research
Methyl 7-azidoheptanoate can be utilized in photophysics research to study the properties of azaindoles and their analogs. These studies are essential for understanding the behavior of these compounds under different light conditions, which has implications for their use in biological applications .
Biological Applications
The azido group in Methyl 7-azidoheptanoate can be used to introduce nitrogen-containing functional groups into molecules, which is beneficial for designing compounds with specific biological activities. This can lead to the development of new therapeutic agents with targeted action within biological systems .
Eigenschaften
IUPAC Name |
methyl 7-azidoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-13-8(12)6-4-2-3-5-7-10-11-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAVQRLMSQEYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





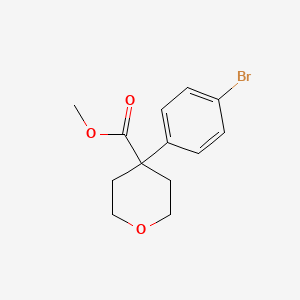
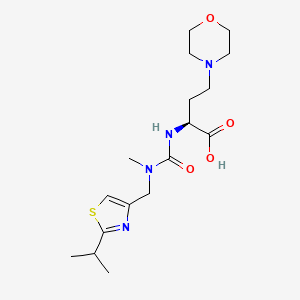
![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)
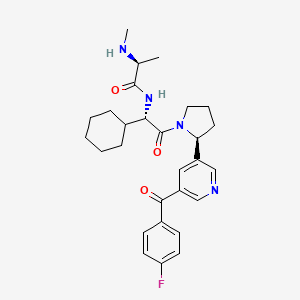

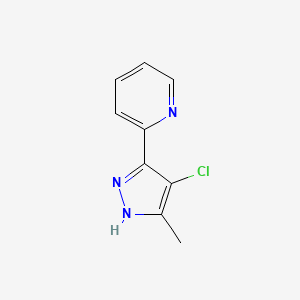
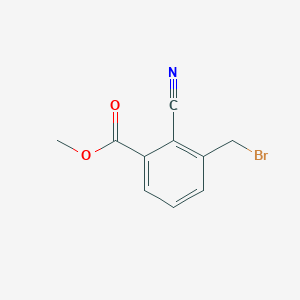

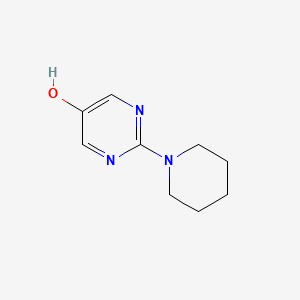
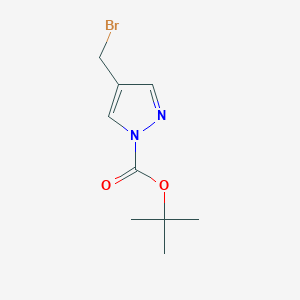
![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)
